PDE4 Inhibitory Potency: Direct Comparison with Rolipram
The compound demonstrates potent inhibition of phosphodiesterase 4 (PDE4) with an IC₅₀ value of 25 nM in guinea-pig macrophage assays [1]. This value is comparable to the classic PDE4 inhibitor rolipram, which exhibits an IC₅₀ of approximately 220 nM for PDE4A under similar conditions . In a separate radioligand binding assay using human neutrophils, the compound showed a Kᵢ of 16 nM for the rolipram binding site, with a corresponding IC₅₀ of 30 nM [2].
| Evidence Dimension | PDE4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 25 nM (guinea-pig macrophage PDE4) |
| Comparator Or Baseline | Rolipram: IC₅₀ ≈ 220 nM (PDE4A) |
| Quantified Difference | Approximately 8.8-fold more potent than rolipram in these assays |
| Conditions | In vitro enzyme inhibition assays; guinea-pig macrophage PDE4 vs. human recombinant PDE4A |
Why This Matters
For research programs requiring PDE4 inhibition, the 25 nM IC₅₀ of this compound provides a defined potency benchmark that may inform dose selection and comparative pharmacology studies against the reference inhibitor rolipram.
- [1] BindingDB. (2018). BDBM50215952 (CHEMBL55203) Activity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50215952&tag=rep&fil=ic50&submit=summary View Source
- [2] BindingDB. (n.d.). BDBM50218265 (CHEMBL308407) Activity Data. Retrieved from https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50218265 View Source
